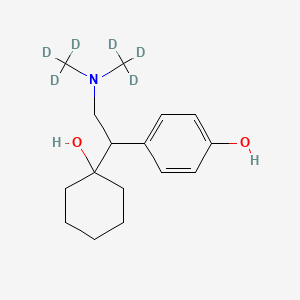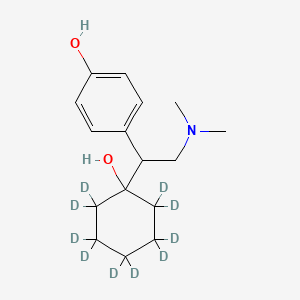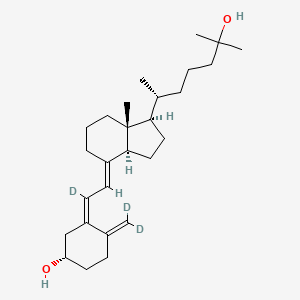
Denudanolide A
Vue d'ensemble
Description
Denudanolide A is a natural compound isolated from the herbs of Magnolia denudata . It belongs to the chemical family of Lignans and has a molecular formula of C20H20O6 .
Molecular Structure Analysis
Denudanolide A has a molecular weight of 356.4 g/mol . The IUPAC name for Denudanolide A is (1R,5S,8R,9R)-8-(1,3-benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione . The structure consists of a β-sandwich subdomain followed by α-helical segments .
Physical And Chemical Properties Analysis
Denudanolide A is an oil . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data. The physical and chemical properties of a compound can provide important information about its stability, reactivity, and suitability for various applications .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Denudanolide A, with each field given a separate and detailed section:
Antiplatelet Activity
Denudanolide A, a neolignan derivative isolated from the twigs of Magnolia denudata, has shown moderate antiplatelet activity. This activity is significant because it can help in the prevention of thrombotic diseases, such as heart attacks and strokes. The compound exhibited 50% inhibition of platelet aggregation at a concentration of 50 μg/mL .
Antioxidant Properties
Research has indicated that Denudanolide A possesses antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, which are linked to various chronic diseases, including cancer and cardiovascular diseases. The ability of Denudanolide A to scavenge free radicals makes it a potential candidate for developing antioxidant therapies .
Anti-inflammatory Effects
Denudanolide A has been studied for its anti-inflammatory effects. Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases, including arthritis and inflammatory bowel disease. Denudanolide A’s ability to reduce inflammation could make it useful in treating these conditions .
Neuroprotective Potential
The neuroprotective potential of Denudanolide A is another area of interest. Neuroprotective agents help in preventing or slowing the progression of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Denudanolide A’s antioxidant and anti-inflammatory properties contribute to its potential as a neuroprotective agent .
Antimicrobial Activity
Denudanolide A has demonstrated antimicrobial activity against various pathogens. This includes bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The increasing resistance of pathogens to existing antibiotics makes the discovery of new antimicrobial compounds like Denudanolide A particularly important .
Cytotoxic Effects on Cancer Cells
Studies have shown that Denudanolide A exhibits cytotoxic effects on certain cancer cell lines. This means it can kill or inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. The exact mechanisms by which Denudanolide A exerts these effects are still under investigation, but its ability to induce apoptosis (programmed cell death) in cancer cells is a promising avenue .
Cardioprotective Effects
Denudanolide A has been explored for its cardioprotective effects. Cardioprotective agents help in protecting the heart muscle against damage, particularly during events like heart attacks. The antioxidant and anti-inflammatory properties of Denudanolide A contribute to its potential in reducing cardiac damage and improving heart health .
Potential in Skin Care
The antioxidant and anti-inflammatory properties of Denudanolide A also make it a potential ingredient in skincare products. These properties can help in protecting the skin from oxidative stress and inflammation, which are major contributors to skin aging and various skin conditions. Research into its application in dermatology is ongoing .
Mécanisme D'action
Target of Action
Denudanolide A is a natural product that belongs to the class of steroidal compounds . It is extracted from the coastal plant Corallina vancouveriensis in Australia It has been shown to exhibit pharmacological activity, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects . It also has potential cytotoxic effects on lung cancer cells .
Mode of Action
Its potential cytotoxic effects on lung cancer cells suggest that it may interact with targets that regulate cell growth and survival .
Biochemical Pathways
While the specific biochemical pathways affected by Denudanolide A are not explicitly mentioned in the available literature, its pharmacological activities suggest that it may influence several pathways. For instance, its anti-inflammatory activity suggests that it may affect pathways involved in the inflammatory response. Its antioxidant activity indicates that it may interact with pathways involved in oxidative stress. Its antitumor and antibacterial activities suggest that it may influence pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
As a general principle, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of Denudanolide A’s action is manifested in its pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antibacterial effects . Additionally, it has potential cytotoxic effects on lung cancer cells, suggesting that it may induce cell death in these cells .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,5S,8R,9R)-8-(1,3-benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(22)26-20)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17H,1,5,10H2,2-3H3/t11-,16+,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXHZFEGSPDIC-GLRCHQFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)